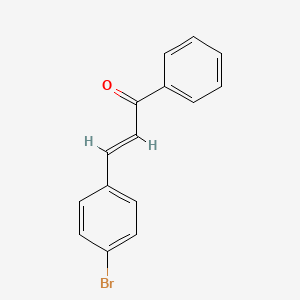

4-Bromochalcone

説明

4-Bromochalcone (4BC) is a compound that belongs to the chalcone family, which are precursors of flavonoids and exhibit a variety of biological activities. Chalcones like 4BC have been studied for their potential applications in various fields, including medicine and materials science. For instance, chalcone derivatives have been investigated for their ability to prevent the progression of hyperglycemia and obesity via activation of 5'-adenosine-monophosphate-activated protein kinase (AMPK) . Additionally, 4BC has been identified for its nonlinear optical (NLO) properties, making it a candidate for optical applications .

Synthesis Analysis

The synthesis of 4BC and its derivatives has been achieved through various methods. A green chemistry approach using a grinding technique has been employed to synthesize bromochalcone derivatives, including 4BC, by base-catalyzed Claisen-Schmidt condensation of 4-bromoacetophenone with different aldehydes . Another study reported the synthesis of 4H-chromene derivatives from ortho-hydroxychalcones and 2-bromoallyl sulfones, indicating the versatility of bromochalcones in chemical reactions .

Molecular Structure Analysis

The molecular structure of 4BC has been characterized using different analytical techniques. Single crystals of 4BC have been grown and studied using X-ray diffraction, revealing details about its crystallographic parameters and confirming its molecular structure . The crystal structure of related compounds, such as 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, has also been determined, providing insights into the conformation and interactions within the crystal lattice .

Chemical Reactions Analysis

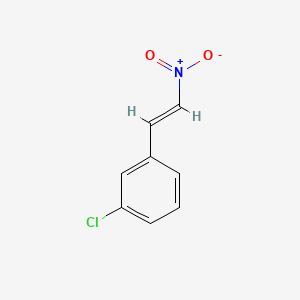

Bromochalcones like 4BC are reactive intermediates that can undergo various chemical transformations. For example, they have been used in the synthesis of 2-aroylindole derivatives through a Cu(I)-catalyzed S(N)Ar reaction with sodium azide followed by intramolecular cyclization . The reactivity of bromochalcones has also been demonstrated in the cyclization of 4-nitrochalcone dibromides to produce aurones and flavones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4BC have been extensively studied. The compound exhibits good thermal stability and has been characterized by Fourier transform infrared and Raman spectral studies to identify its functional groups . The relative second harmonic generation (SHG) efficiency of 4BC has been investigated, showing that it is greater than that of urea, which underscores its potential for NLO applications . Density Functional Theory (DFT) calculations have been used to analyze the hyperpolarizability and HOMO-LUMO of 4BC, further contributing to the understanding of its electronic properties .

科学的研究の応用

Nonlinear Optical Applications

4-Bromochalcone (4BC) crystals synthesized by slow evaporation solution growth show promise in nonlinear optical (NLO) applications. Studies reveal the crystal's UV-Vis spectra, thermal behavior, and vibrational properties. Notably, its SHG efficiency is 1.14 times greater than urea, highlighting its potential in NLO applications. The material's hyperpolarizability and HOMO-LUMO analysis also support its suitability for such uses (Prabu, Nagalakshmi, & Srinivasan, 2013).

Synthesis of 3-Arylindan-1-ones

Research on ortho-bromochalcones heated and irradiated in strong acid indicates their ability to undergo a four-electron electrocyclic reaction. This process yields 3-arylindan-1-ones, showcasing an important chemical transformation involving this compound derivatives (McDonald & Smith, 1980).

Synthesis and Characterization of Derivatives

A study focusing on the green chemistry synthesis of bromochalcone derivatives, including this compound, highlights their potential in various biological activities. This research emphasizes the importance of eco-friendly synthesis methods and confirms the structures of these compounds through gas chromatography–mass spectrometry (GC-MS) (Susanti & Setyowati, 2019).

Biotransformation by Yeast Strains

Investigating the biotransformation of 2′-hydroxybromochalcones using non-conventional yeasts, research has shown that the bromine atom's position crucially influences substrate conversion. This study is significant for understanding the microbial processing of bromochalcones and their derivatives (Łużny et al., 2022).

Corrosion Inhibition

Research on the corrosion inhibition of steel by chalcone derivatives, including 4-bromo, 4′-methoxychalcone, demonstrates their effectiveness. The addition of iodide ions enhances this effect, offering insights into potential applications in corrosion prevention (Bouklah et al., 2006).

Crystal and Molecular Structure Analysis

Studies on the crystal and molecular structures of bromochalcones, such as p′-bromochalcone, provide valuable insights into their physical properties. This information is crucial for understanding their potential applications in various fields, including materials science (Rabinovich, Schmidt, & Shaked, 1973).

将来の方向性

作用機序

Target of Action

Chalcones, the class of compounds to which 4-bromochalcone belongs, are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets of this compound would likely depend on its specific chemical structure and the biological context in which it is used.

Mode of Action

It is synthesized through the aldol condensation of p-bromobenzaldehyde and acetophenone . The interaction of this compound with its targets would likely involve the formation of covalent or non-covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Chalcones are known to influence various biochemical pathways, including those involved in inflammation and oxidative stress . The bromo derivatives of chalcones, such as this compound, have been shown to exhibit antioxidant activity .

Pharmacokinetics

The molecular weight of this compound is 287151 Da , which is within the range generally considered favorable for oral bioavailability

Result of Action

Chalcones, including bromo derivatives, are known to exhibit antioxidant activity . Therefore, this compound might exert its effects by neutralizing reactive oxygen species, thereby reducing oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, reactions starting from 4-bromobenzaldehyde are particularly sensitive to excess temperatures . Therefore, the temperature and other environmental conditions could potentially affect the synthesis and stability of this compound.

特性

IUPAC Name |

(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARWEWTPMAQHW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031041 | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1774-66-9, 22966-09-2 | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

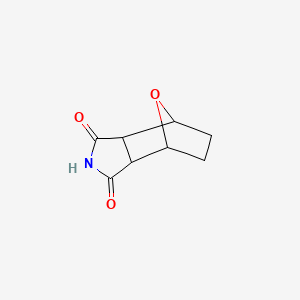

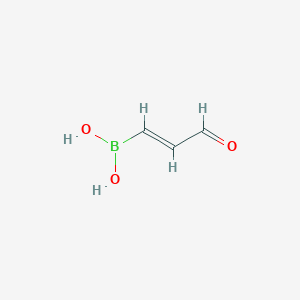

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of 4-bromochalcone and how is it characterized?

A1: this compound is an organic compound with the molecular formula C15H11BrO. Its structure consists of two phenyl rings connected by an α,β-unsaturated carbonyl group. The bromine atom is specifically located at the para position (4th carbon) of one of the phenyl rings. [, ] Structurally, this compound crystallizes in the non-centrosymmetric space group Cc. []

- Mass spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound. []

Q2: What are the potential applications of this compound in materials science?

A2: The non-centrosymmetric crystal structure of this compound makes it a potential candidate for nonlinear optical (NLO) applications. [, ] NLO materials are capable of manipulating light in ways that linear materials cannot, leading to applications in areas like optical switching, data storage, and laser technology.

Q3: Has this compound been investigated for any biological activity?

A3: Research indicates that this compound, along with other bromochalcone derivatives, can be regiospecifically hydrogenated by specific yeast strains. [] This biotransformation process yields 2'-hydroxybromodihydrochalcones, compounds considered potential precursors for sweeteners. This finding suggests a possible application of this compound in the food industry.

Q4: How does the position of the bromine atom in bromochalcones affect their biotransformation?

A4: Studies show that the position of the bromine atom significantly influences the ability of yeast strains to biotransform 2'-hydroxybromochalcones. [] This highlights the importance of structural variations in influencing the interaction between these compounds and biological systems.

Q5: Are there any studies on the incorporation of this compound into polymeric materials?

A5: Yes, researchers have incorporated this compound into comb-like copolymers of amyl methacrylate and N-methacryloyl-(4-amino-4′-bromochalcone). [] This study investigated the molecular mobility of these polymers using dielectric spectroscopy and explored their potential for second-order nonlinear optical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)